molecular formula C22H26N2O5 B2780276 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 921560-69-2

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B2780276
CAS RN: 921560-69-2
M. Wt: 398.459
InChI Key: LGWNZMZQQUYCIA-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.459. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Synthesis and Structural Analysis

Compounds similar to the one mentioned often undergo detailed synthesis and structural analysis to understand their chemical properties and potential applications. For example, research into dibenzo[b,e][1,4]diazepin-1-ones and related benzoxaheterocycles has shown efficient methods for synthesizing new derivatives with potential biological and pharmacological activities, such as anticonvulsant and treatment for schizophrenia in the CNS (Cortés et al., 2007)[https://consensus.app/papers/derivatives-dibenzobe14diazepin1ones-synthesis-cortés/f0d06c86f179514196e1fca1547c48f4/?utm_source=chatgpt]. These studies often involve multi-step organic synthesis, structural characterization using spectroscopic methods (IR, NMR, MS), and computational modeling to predict the structure-activity relationships.

Antimicrobial and Antifungal Applications

Research on related compounds has also explored their antimicrobial and antifungal applications. For instance, imino-4-methoxyphenol thiazole-derived Schiff base ligands have been synthesized and evaluated for their antimicrobial activities, showing moderate activity against bacteria and fungi (Vinusha et al., 2015)[https://consensus.app/papers/imino4methoxyphenol-thiazole-derived-schiff-base-vinusha/7796001e3f9256a2aa34902f5a14b598/?utm_source=chatgpt]. These findings suggest potential uses of similar compounds in developing new antimicrobial agents, highlighting the importance of chemical modifications to enhance biological efficacy.

Analytical and Chromatographic Techniques

The development and validation of analytical methods are crucial for the quantitative determination of compounds in complex matrices, such as cosmetic products. For example, HPLC methods have been developed for the simultaneous assay of multiple sunscreen agents, including derivatives with methoxyphenyl groups, in high-protection sunscreen products (Dencausse et al., 2008)[https://consensus.app/papers/validation-hplc-method-determination-tinosorb®s-three-dencausse/7e945bbb2fec5b3497d0ec86131ab3ee/?utm_source=chatgpt]. Such studies underline the role of analytical chemistry in ensuring the quality and efficacy of products containing complex organic molecules.

Potential for Novel Therapeutic Agents

Although direct information on the specific compound was not found, the chemical nature and structural motifs of similar compounds have been explored for their therapeutic potential. For example, a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has been investigated for their antipsychotic-like profiles in behavioral animal tests, demonstrating the possibility of finding novel therapeutic agents without the typical side effects of current antipsychotics (Wise et al., 1987)[https://consensus.app/papers/13dialkyl4iminoarylmethyl1hpyrazol5ols-series-novel-wise/30756472df025d6cb63763d341d03aae/?utm_source=chatgpt].

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-5-24-18-12-15(6-11-19(18)29-14-22(2,3)21(24)26)23-20(25)13-28-17-9-7-16(27-4)8-10-17/h6-12H,5,13-14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWNZMZQQUYCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide

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